molecular formula C20H20N4O3 B10998560 2-(2,3-dihydro-1-benzofuran-6-yl)-N-{3-[5-(methoxymethyl)-1H-1,2,4-triazol-3-yl]phenyl}acetamide

2-(2,3-dihydro-1-benzofuran-6-yl)-N-{3-[5-(methoxymethyl)-1H-1,2,4-triazol-3-yl]phenyl}acetamide

Cat. No.: B10998560
M. Wt: 364.4 g/mol
InChI Key: YWGGRVNMIBVMMQ-UHFFFAOYSA-N
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Description

  • Preparation Methods

  • Chemical Reactions Analysis

    • The compound likely undergoes various reactions, including oxidation, reduction, and substitution .
    • Common reagents and conditions depend on the specific synthetic pathway, which remains undisclosed.
    • Major products formed from these reactions are not specified.
  • Scientific Research Applications

    • Research applications span multiple fields:

        Chemistry: Potential as a building block for novel heterocyclic compounds.

        Biology: Investigate its effects on cellular processes.

        Medicine: Explore its pharmacological properties.

        Industry: Assess its industrial applications (e.g., as a precursor or catalyst).

  • Mechanism of Action

    • Unfortunately, the exact mechanism of action for this compound is not available in the provided literature.
    • Further research is needed to elucidate its molecular targets and pathways.
  • Comparison with Similar Compounds

    • No direct comparison with similar compounds is provided.
    • it’s essential to explore related isoindolo[2,1-a]quinoline derivatives for uniqueness.

    Properties

    Molecular Formula

    C20H20N4O3

    Molecular Weight

    364.4 g/mol

    IUPAC Name

    2-(2,3-dihydro-1-benzofuran-6-yl)-N-[3-[5-(methoxymethyl)-1H-1,2,4-triazol-3-yl]phenyl]acetamide

    InChI

    InChI=1S/C20H20N4O3/c1-26-12-18-22-20(24-23-18)15-3-2-4-16(11-15)21-19(25)10-13-5-6-14-7-8-27-17(14)9-13/h2-6,9,11H,7-8,10,12H2,1H3,(H,21,25)(H,22,23,24)

    InChI Key

    YWGGRVNMIBVMMQ-UHFFFAOYSA-N

    Canonical SMILES

    COCC1=NC(=NN1)C2=CC(=CC=C2)NC(=O)CC3=CC4=C(CCO4)C=C3

    Origin of Product

    United States

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